molecular formula C17H23NO2 B2951121 N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanecarboxamide CAS No. 1091473-94-7

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanecarboxamide

Cat. No. B2951121
CAS RN: 1091473-94-7
M. Wt: 273.376
InChI Key: ZSXASQGRXFHXPG-UHFFFAOYSA-N
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Description

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanecarboxamide, also known as MK-2866 or Ostarine, is a selective androgen receptor modulator (SARM) that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to selectively bind to androgen receptors in skeletal muscle tissue, leading to increased muscle mass and strength without causing the negative side effects associated with anabolic steroids.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules, often to produce a biological effect. Unfortunately, specific information on the mechanism of action for this compound is not available in the searched resources .

Safety and Hazards

Understanding the safety and hazards associated with a compound is crucial for its safe handling and use. Unfortunately, specific safety and hazard information for this compound is not available in the searched resources .

properties

IUPAC Name

N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-20-15-8-6-14(7-9-15)17(10-2-3-11-17)12-18-16(19)13-4-5-13/h6-9,13H,2-5,10-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXASQGRXFHXPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(4-methoxyphenyl)cyclopentyl)methyl)cyclopropanecarboxamide

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